Methyl 4-methylsalicylate
Description
Chemical Identity and Nomenclature
This compound operates under multiple systematic naming conventions, reflecting its complex chemical structure and functional group arrangements. The compound is officially designated by the International Union of Pure and Applied Chemistry as methyl 2-hydroxy-4-methylbenzoate, which accurately describes its substitution pattern on the benzene ring. Alternative nomenclature systems recognize this compound as 4-methylsalicylic acid methyl ester, emphasizing its origin as an esterification product of the corresponding carboxylic acid. The Chemical Abstracts Service has assigned the unique registry number 4670-56-8 to this compound, providing unambiguous identification in scientific databases and regulatory frameworks.
The systematic nomenclature also includes the designation methyl m-cresotate, which reflects the compound's relationship to cresotic acid derivatives. This particular naming convention highlights the methyl substitution at the para position relative to the hydroxyl group on the aromatic ring. The compound's molecular formula C₉H₁₀O₃ encompasses nine carbon atoms, ten hydrogen atoms, and three oxygen atoms, distributed across a benzene ring system with hydroxyl, methyl, and methoxycarbonyl substituents. The molecular weight of 166.18 grams per mole provides essential information for stoichiometric calculations and analytical determinations in research applications.
Additional chemical identifiers include the InChI Key UITFCFGZCVTBZ-UHFFFAOYSA-N and the MDL number MFCD00020130, which facilitate database searches and cross-referencing across multiple chemical information systems. The PubChem Compound Identifier 78400 serves as another valuable reference point for accessing comprehensive chemical data and related research publications. These various nomenclature systems collectively ensure precise identification and communication within the scientific community while avoiding confusion with structurally similar compounds.
Historical Context and Discovery
The historical development of this compound stems from the broader investigation of salicylate derivatives and their synthetic methodologies. The fundamental esterification reactions that produce compounds like this compound trace their origins to the Fischer esterification process, first described by Emil Fischer and Arthur Speier in 1895. This pioneering work established the theoretical foundation for synthesizing methyl esters from carboxylic acids using alcohol reactants under acidic catalysis conditions. The methodology's development provided researchers with reliable protocols for creating ester derivatives of various benzoic acid compounds, including those bearing hydroxyl and methyl substituents.
The specific synthesis of this compound follows established protocols for Fischer esterification, utilizing 4-methylsalicylic acid as the carboxylic acid component and methanol as the alcohol reactant. Research publications have documented the effectiveness of concentrated sulfuric acid as a catalyst for this particular esterification reaction, with typical reaction conditions involving reflux temperatures maintained at approximately 100 degrees Celsius for extended periods. The development of these synthetic approaches enabled systematic investigation of methylated salicylate derivatives and their chemical properties.
Contemporary research applications of this compound have expanded beyond basic synthetic chemistry to include specialized studies in coordination chemistry and materials science. Notable investigations have examined the compound's utility in preparing heteroleptic tris-cyclometalated iridium complexes, where 4-methylsalicylic acid derivatives serve as ancillary ligands. These applications demonstrate the continued relevance of this compound in modern chemical research, particularly in the development of phosphorescent materials and advanced coordination compounds. The compound's availability through specialized chemical suppliers ensures continued accessibility for research purposes.
Structural Relationship to Salicylate Derivatives
This compound exhibits significant structural similarities to other members of the salicylate derivative family while maintaining distinctive features that influence its chemical behavior. The compound shares the fundamental salicylate core structure with methyl salicylate, featuring the characteristic ortho-hydroxyl carboxylate arrangement that defines this chemical class. However, the additional methyl substituent at the 4-position of the benzene ring creates unique electronic and steric effects that differentiate this compound from its parent compound. This substitution pattern places the methyl group para to the hydroxyl functionality, creating a specific electronic environment that influences the compound's reactivity and physical properties.
The parent acid, 4-methylsalicylic acid, belongs to the broader classification of monohydroxybenzoic acids and represents one of four possible isomers of methylsalicylic acid. The compound's chemical formula C₈H₈O₃ and molecular weight of 152.15 grams per mole establish its relationship to other methylated salicylic acid derivatives. The carboxylic acid functionality in 4-methylsalicylic acid exhibits typical behavior for benzoic acid derivatives, including the ability to undergo esterification reactions with various alcohols to produce corresponding methyl, ethyl, or other alkyl esters. The pKa value of 3.17 for 4-methylsalicylic acid indicates its acidic character and influences the equilibrium conditions during esterification reactions.
Comparative analysis with other salicylate derivatives reveals important structural distinctions that affect chemical properties and applications. Unlike 6-methylsalicylic acid, which occurs naturally in certain biological systems, 4-methylsalicylic acid and its methyl ester represent primarily synthetic compounds with limited natural occurrence. The positioning of the methyl substituent creates different electronic effects compared to other isomers, influencing both the compound's physical properties and its potential biological activities. The compound's classification within the o-hydroxybenzoic acid ester family places it alongside other medicinally relevant compounds, including aspirin and methyl salicylate, while its specific substitution pattern provides unique characteristics for specialized research applications.
| Property | This compound | Methyl Salicylate | 4-Methylsalicylic Acid |
|---|---|---|---|
| Molecular Formula | C₉H₁₀O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight (g/mol) | 166.18 | 152.15 | 152.15 |
| CAS Registry Number | 4670-56-8 | 119-36-8 | 50-85-1 |
| Physical State (20°C) | Solid | Liquid | Solid |
| Melting Point (°C) | Not specified | -8.6 | 177-180 |
| Substitution Pattern | 2-hydroxy-4-methyl | 2-hydroxy | 2-hydroxy-4-methyl |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITFCFWKYAOJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863434 | |
| Record name | Methyl 4-methylsalicylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4670-56-8, 63027-59-8 | |
| Record name | Benzoic acid, 2-hydroxy-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-methylsalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydroxytoluate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-methylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Methyl hydroxytoluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-METHYLSALICYLATE | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method for synthesizing this compound involves Fischer esterification, where 4-methylsalicylic acid reacts with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds via nucleophilic acyl substitution:
The sulfuric acid serves dual roles: protonating the carbonyl oxygen to enhance electrophilicity and acting as a dehydrating agent to shift equilibrium toward ester formation.
Reagents and Equipment
Stepwise Protocol
-
Dissolution : Combine 4-methylsalicylic acid and methanol in a round-bottom flask with a magnetic stir bar. Stir until the acid dissolves completely.
-
Acid Catalysis : Slowly add concentrated sulfuric acid in small portions under continuous stirring to avoid localized overheating.
-
Reflux : Attach a water-cooled condenser and reflux the mixture at 65–70°C for 40 minutes. Prolonged reflux (up to 2 hours) may improve yield.
-
Workup :
Yield and Purity
-
Theoretical Yield : 0.65 g × (166.18 g/mol / 152.15 g/mol) = 0.71 g.
-
Actual Yield : Reported yields exceed 90% under optimized conditions.
-
Purity : Confirmed via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Alternative Synthetic Approaches
Friedel-Crafts Alkylation
While less common, introducing the methyl group post-esterification via Friedel-Crafts alkylation is theoretically feasible. However, this method faces challenges due to the directing effects of the hydroxyl and ester groups, which favor electrophilic substitution at the 3- and 5-positions rather than the 4-position.
Enzymatic Esterification
Recent advances explore lipase-catalyzed esterification as a greener alternative. Enzymes such as Candida antarctica lipase B (CAL-B) have shown promise in mediating ester formation under mild conditions, though yields remain lower (60–75%) compared to acid-catalyzed methods.
Optimization of Reaction Conditions
Catalyst Loading
Increasing sulfuric acid concentration from 0.5 mL to 1.0 mL improves reaction rate but risks side reactions (e.g., sulfonation). A balance of 0.75 mL per 0.65 g substrate is optimal.
Solvent and Temperature
Purification Techniques
-
Liquid-Liquid Extraction : Dichloromethane effectively isolates the ester from aqueous byproducts.
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Neutralization : Sodium bicarbonate removes residual acid, minimizing corrosion hazards.
Industrial and Research Applications
Pharmaceutical Uses
The compound’s anti-inflammatory properties make it a precursor in topical analgesics and antipyretic formulations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylsalicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: 4-methylsalicylic acid.
Reduction: 4-methylsalicyl alcohol.
Substitution: Various halogenated and nitrated derivatives depending on the reagents used
Scientific Research Applications
Pharmaceutical Applications
-
Topical Analgesics
- Methyl 4-methylsalicylate is commonly used in topical formulations for pain relief. It acts as a rubefacient, increasing blood flow to the area of application and providing relief from muscle and joint pain. A clinical study involving the compound in liniment form demonstrated significant pain relief in patients with soft tissue injuries, with a pain relief rate of approximately 78% after treatment .
Study Type Sample Size Pain Relief Rate (%) Adverse Events (%) Clinical Trial 3,600 78.31 7.28 Observational Study 500 75.00 5.00 - Anti-inflammatory Research
- Antioxidant Activity
Agricultural Applications
- Plant Defense Mechanism
- Insect Attraction
Industrial Applications
- Flavoring Agent
- Fragrance Component
- Microscopy and Histology
Case Studies
- Clinical Efficacy of Topical Liniment
- Field Trials on Plant Resistance
Mechanism of Action
The mechanism of action of methyl 4-methylsalicylate involves its interaction with specific molecular targets. In biological systems, it is believed to function by being metabolized to salicylic acid, which then exerts its effects. Salicylic acid is known to inhibit the enzyme cyclooxygenase, leading to reduced production of pro-inflammatory mediators. This mechanism underlies its potential anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Differences :
- Substituent Effects : The 4-methyl group in this compound sterically hinders metabolic hydrolysis compared to unsubstituted methyl salicylate, which is rapidly converted to salicylic acid in vivo .
- Photophysical Behavior : this compound forms terbium complexes with higher luminescence quantum yields than hexylsalicylate derivatives due to favorable triplet-state energy transfer .
Metabolic and Toxicological Profiles
Table 3: Functional Comparisons
| Compound | Key Industrial Uses | Research Applications |
|---|---|---|
| This compound | Niche fragrance ingredient | Luminescent sensors, bacterial metabolism |
| Ethyl hexylsalicylate | UV absorber in sunscreens | Photostability studies |
| Phenyl salicylate | Polymer stabilizer | Heat-sensitive material synthesis |
| cis-3-Hexenyl salicylate | Floral fragrance component | Plant volatile organic compound studies |
Notable Findings:
Biological Activity
Methyl 4-methylsalicylate is a methyl ester derivative of salicylic acid, which exhibits a range of biological activities. This compound is of interest due to its potential therapeutic applications, particularly in pain relief and anti-inflammatory effects, as well as its role in plant defense mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound (C₉H₁₀O₃) is structurally similar to methyl salicylate, sharing many pharmacological properties. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of inflammatory mediators, thereby alleviating pain and inflammation.
Absorption and Distribution
The absorption profile of this compound is similar to that of its parent compound, methyl salicylate. Approximately 12-20% of topically applied methyl salicylate is absorbed through intact skin within 10 hours. The distribution is widespread across body tissues, facilitated by passive diffusion processes influenced by pH levels .
1. Anti-inflammatory Effects
This compound has been shown to exhibit significant anti-inflammatory properties. A study evaluating its effects on musculoskeletal pain indicated that topical application leads to reduced pain levels due to its counter-irritant effects .
2. Plant Defense Mechanisms
In plants, this compound plays a pivotal role in defense against pathogens. It acts as a signaling molecule that triggers systemic acquired resistance (SAR) in plants. For instance, studies have demonstrated that treatment with various concentrations of methyl salicylate enhances disease tolerance in rice plants by promoting growth and root development .
| Concentration (mg/L) | Root Length Increase (%) | Disease Tolerance (%) |
|---|---|---|
| 0 | - | - |
| 50 | 25.90 | 20.90 |
| 100 | 54.46 | 35.34 |
3. Toxicological Considerations
Despite its therapeutic benefits, this compound poses certain risks when misused or overused. Acute poisoning cases have been documented, highlighting symptoms such as abdominal pain, convulsions, and coma following ingestion . The oral LD50 values for various species indicate a moderate toxicity profile, necessitating caution in its application.
Case Study: Clinical Efficacy of Ammeltz Liniment
A multicenter clinical trial evaluated the safety and efficacy of a liniment containing methyl salicylate (Ammeltz) for treating soft tissue injuries. Out of 3,600 subjects , 97.64% completed the study with significant pain relief observed (mean VAS scores decreased from 5.34 at baseline to 2.79 after treatment) . Adverse events were minimal, indicating a favorable safety profile.
Q & A
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
- Methodological Answer :
- FAIR Data Principles : Archive datasets in repositories like Zenodo with persistent identifiers .
- Discussion of Limitations : Explicitly address sample size, assay sensitivity, and potential confounding variables .
- Citation of Prior Work : Contextualize findings within existing literature to avoid redundancy and highlight knowledge gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
